(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a fluorinated benzothiazole derivative characterized by:
- A Z-configuration at the imino group, critical for spatial orientation and biological interactions.
- A 4-fluoro substituent on the benzothiazole ring, enhancing lipophilicity and metabolic stability.
- A 2,3-dihydrobenzo[b][1,4]dioxine carbonyl moiety, providing electron-withdrawing effects and structural rigidity.
This compound is hypothesized to act as an intermediate in cephalosporin antibiotic synthesis, leveraging the thiazole core’s reactivity for acyl transfer reactions .
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-4-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O5S/c1-25-16(23)9-22-17-11(20)5-4-8-15(17)28-19(22)21-18(24)14-10-26-12-6-2-3-7-13(12)27-14/h2-8,14H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWSVAROSOXVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential therapeutic applications. Its unique structure incorporates both benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine moieties, which are known to contribute to various biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties and potential therapeutic uses.
- Molecular Formula : C21H18N2O7S
- Molecular Weight : 442.4 g/mol
- CAS Number : 895447-12-8
The biological activity of (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and antidepressant effects .
Antidepressant Activity
Research has indicated that derivatives containing similar structural motifs exhibit significant antidepressant-like effects. For instance, compounds with benzothiazole and benzoxazole structures have shown high binding affinities for serotonin receptors, leading to reduced immobility times in forced swimming tests (FST) and tail suspension tests (TST) .
Table 1: Binding Affinities of Related Compounds
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Antidepressant Activity |
|---|---|---|---|
| Compound A | 17 | 0.71 | High |
| Compound B | 25 | 1.5 | Moderate |
| (Z)-methyl | TBD | TBD | TBD |
Case Studies
-
Study on Benzothiazole Derivatives :
A series of benzothiazole derivatives were synthesized and evaluated for their antidepressant properties. The study demonstrated that modifications in the dihydrobenzo[b][1,4]dioxine structure significantly influenced their binding affinities and biological activities . -
Pharmacological Screening :
In a pharmacological screening of related compounds, several exhibited promising results in reducing depressive-like behaviors in animal models. The mechanism was linked to enhanced serotonergic signaling pathways, suggesting that (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate could be a candidate for further development as an antidepressant agent .
Toxicology and Safety Profile
While specific toxicological data on (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is limited, related compounds have undergone preliminary safety assessments. It is essential to conduct comprehensive toxicity studies to evaluate potential side effects and establish safe dosage ranges for therapeutic use.
Comparison with Similar Compounds
Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate
- Key Differences: Substituents: Lacks the 4-fluoro group and dihydrodioxine carbonyl. Instead, it has a methoxyimino group. Application: Widely used as an acylating agent for cephalosporins (e.g., cefotaxime) due to its reactive amino-thiazole core .
- Physicochemical Properties :
- Lower molecular weight (MW ≈ 255 g/mol vs. ~420 g/mol for the target compound).
- Reduced lipophilicity (logP ≈ 1.2 vs. ~2.5 for the fluorinated analog).
- Crystallography : Exhibits N–H⋯O and C–H⋯O hydrogen bonds, stabilizing its crystal lattice .
(Z)-Ethyl 2-(2-((4-Nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Key Differences :
- The dihydrodioxine moiety in the target compound offers better enzymatic resistance.
Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate
- Key Differences: Substituents: Contains a methoxycarbonylmethoxyimino group, introducing additional ester functionality.
- Structural Stability :
Comparative Data Table
Research Findings and Implications
- Fluorination Effects: The 4-fluoro group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, aligning with trends in fluorinated pharmaceuticals .
- Dihydrodioxine vs. Nitrobenzoyl : The dihydrodioxine moiety provides a balance between electron withdrawal and stability, avoiding the toxicity risks associated with nitro group reduction .
- Stereochemical Influence : The Z-configuration ensures proper spatial alignment for acyl transfer in antibiotic synthesis, contrasting with E-isomers that may exhibit reduced reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
